2-(1-Bromoethyl)-1,4-dichlorobenzene
Overview
Description
2-(1-Bromoethyl)-1,4-dichlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with two chlorine atoms and a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-1,4-dichlorobenzene typically involves the bromination of 1,4-dichlorobenzene. One common method is the reaction of 1,4-dichlorobenzene with ethylene in the presence of a brominating agent such as hydrogen bromide (HBr) or bromine (Br2). The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-1,4-dichlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Elimination Reactions: Under certain conditions, the bromoethyl group can be eliminated to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used to promote elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while elimination reactions can produce alkenes.
Scientific Research Applications
2-(1-Bromoethyl)-1,4-dichlorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to the effects of halogenated aromatic hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Bromoethyl)-1,4-dichlorobenzene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially affecting their function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1,4-Dichlorobenzene
- 2-Bromoethylbenzene
Uniqueness
2-(1-Bromoethyl)-1,4-dichlorobenzene is unique due to the presence of both bromoethyl and dichloro substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(1-bromoethyl)-1,4-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQSVHIDXSWAKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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